1-(Benzenesulfonyl)-5,5-dimethyl-2,3,4,5,6,7-hexahydro-1H-indene
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Overview
Description
1-(Benzenesulfonyl)-5,5-dimethyl-2,3,4,5,6,7-hexahydro-1H-indene is an organic compound that belongs to the class of sulfonyl compounds It features a benzenesulfonyl group attached to a hexahydroindene ring system, which is further substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-5,5-dimethyl-2,3,4,5,6,7-hexahydro-1H-indene typically involves the reaction of benzenesulfonyl chloride with a suitable precursor. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride to chlorinate benzenesulfonic acid, followed by the reaction with the hexahydroindene derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes where benzenesulfonic acid is treated with chlorinating agents under controlled conditions. The reaction is typically carried out in the presence of a solvent and at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-5,5-dimethyl-2,3,4,5,6,7-hexahydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different sulfonamide derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of benzenesulfonyl chloride are commonly employed
Major Products: The major products formed from these reactions include sulfonamides, sulfonates, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(Benzenesulfonyl)-5,5-dimethyl-2,3,4,5,6,7-hexahydro-1H-indene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-5,5-dimethyl-2,3,4,5,6,7-hexahydro-1H-indene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Benzenesulfonic Acid: A simpler analog with similar sulfonyl functionality but without the hexahydroindene ring.
Toluene-4-sulfonic Acid: Another sulfonic acid derivative with a methyl group on the benzene ring.
Phenylsulfonic Acid: Similar in structure but lacks the hexahydroindene ring system.
Uniqueness: 1-(Benzenesulfonyl)-5,5-dimethyl-2,3,4,5,6,7-hexahydro-1H-indene is unique due to its combination of a sulfonyl group with a hexahydroindene ring system, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
90859-34-0 |
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Molecular Formula |
C17H22O2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-6,6-dimethyl-1,2,3,4,5,7-hexahydroindene |
InChI |
InChI=1S/C17H22O2S/c1-17(2)11-10-15-13(12-17)8-9-16(15)20(18,19)14-6-4-3-5-7-14/h3-7,16H,8-12H2,1-2H3 |
InChI Key |
APUWJCJSMLVXQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1)CCC2S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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